IMP-1 Metallo-β-Lactamase Inhibition: Class-Level Activity with Limited Comparative Resolution
In a 2011 study, 2-[(4-methoxyphenyl)amino]-1-phenylEthanone was one of six compounds reported to exhibit micromolar inhibition constants (Ki range ∼10–30 μM) against the IMP-1 metallo-β-lactamase from Pseudomonas aeruginosa and Klebsiella pneumoniae [1]. However, the specific Ki value for this compound was not individually disclosed; the reported range is aggregated across the six active compounds (3a–3c, 5, 7, and 8). The strongest inhibitor in the series was 3b, for which docking studies were pursued, but no direct head-to-head quantitative comparison between our target compound and 3b is provided in the available abstract or accessible summary. This places the compound within a cluster of moderate IMP-1 inhibitors but does not permit a claim of superior potency within that cluster.
| Evidence Dimension | Inhibition constant (Ki) against IMP-1 MBL |
|---|---|
| Target Compound Data | Within ∼10–30 μM range (exact value not individually reported) |
| Comparator Or Baseline | Strongest inhibitor 3b: Ki within ∼10–30 μM (exact value not disclosed); five other active compounds in same range |
| Quantified Difference | Not quantifiable; all six active compounds fall within the same ∼10–30 μM window |
| Conditions | IMP-1 MBL from Pseudomonas aeruginosa and Klebsiella pneumoniae; enzyme inhibition assay; exact substrate and conditions not detailed in accessible record |
Why This Matters
This evidence places 2-[(4-methoxyphenyl)amino]-1-phenylEthanone within a defined activity band for IMP-1 MBL inhibition, but the lack of individual Ki values means its differentiation from in-class analogs cannot be numerically quantified—purchasing decisions must rely on the compound's structural novelty rather than a proven potency advantage.
- [1] Mohamed, M. S., Hussein, W. M., McGeary, R. P., Vella, P., Schenk, G., & Abd El-Hameed, R. H. Synthesis and kinetic testing of new inhibitors for a metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa. European Journal of Medicinal Chemistry, 2011, 46(12), 6075–6082. DOI: 10.1016/j.ejmech.2011.10.030 View Source
